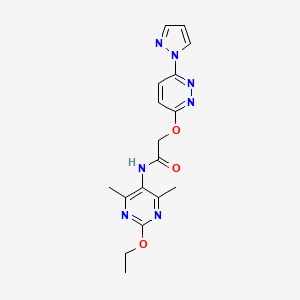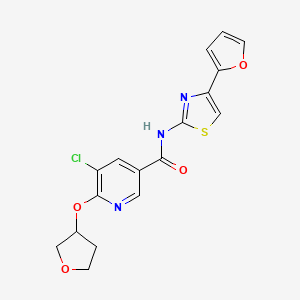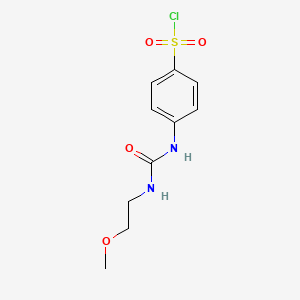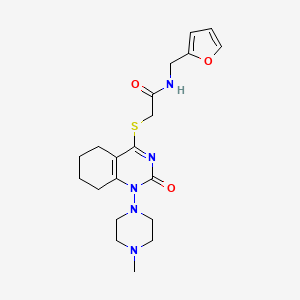![molecular formula C19H21N3O5S2 B2869120 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-20-8](/img/structure/B2869120.png)
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a dimethoxyphenyl group and a piperidine ring. The piperidine ring is further substituted with a thienylsulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a dimethoxyphenyl group, a piperidine ring, and a thienylsulfonyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Oxadiazole derivatives are known to exhibit a variety of chemical reactions, largely dependent on the substituents present on the oxadiazole ring . The presence of the dimethoxyphenyl and thienylsulfonyl groups may influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
Research on compounds bearing the 1,3,4-oxadiazole and piperidine functionalities, similar to the one , has been motivated by their promising biological activities. For instance, a study detailed the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, utilizing modern spectroscopic techniques for structure elucidation. These compounds were evaluated for their butyrylcholinesterase (BChE) enzyme inhibition potential and subjected to molecular docking studies to explore their ligand-BChE binding affinities, demonstrating the importance of amino acid residues such as Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Another significant application involves the synthesis of N-Mannich bases of 1,3,4-oxadiazole, which exhibited inhibitory activity against pathogenic bacteria and yeast-like fungi, as well as anti-proliferative activity against various cancer cell lines, highlighting their broad-spectrum antimicrobial and potential cancer therapeutic benefits (Al-Wahaibi et al., 2021).
Antibacterial Potentials
The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was explored through the synthesis of compounds demonstrating moderate inhibitory effects against Gram-negative bacterial strains. This research underscores the potential of such compounds in addressing antibiotic resistance (Iqbal et al., 2017).
Alzheimer’s Disease Treatment Candidates
A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, emphasizing the significance of the 1,3,4-oxadiazole and piperidine scaffold in developing treatments for neurodegenerative diseases. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease management (Rehman et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-10-14(11-16(12-15)26-2)18-20-19(27-21-18)13-5-7-22(8-6-13)29(23,24)17-4-3-9-28-17/h3-4,9-13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMVSYQXJPWOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869043.png)
![5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2869044.png)





![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2869057.png)

![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)
